4-(4-Methoxycarbonylphenyl)nicotinic acid
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Overview
Description
. It is known for its unique structure, which combines a nicotinic acid moiety with a methoxycarbonylphenyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxycarbonylphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-scale reactors: Use of industrial reactors to handle large volumes of reactants
Purification: Techniques such as recrystallization and chromatography to purify the final product
Quality control: Rigorous testing to ensure the compound meets industry standards
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate
Reduction: Reduction of the methoxycarbonyl group to an alcohol using reducing agents like lithium aluminum hydride
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in anhydrous ether, reflux
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: 4-(4-Carboxyphenyl)nicotinic acid
Reduction: 4-(4-Hydroxymethylphenyl)nicotinic acid
Substitution: 4-(4-Nitrophenyl)nicotinic acid, 4-(4-Bromophenyl)nicotinic acid
Scientific Research Applications
4-(4-Methoxycarbonylphenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential as a ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Methoxycarbonylbenzeneboronic acid
- 4-Carbomethoxyphenylboronic acid
Uniqueness
4-(4-Methoxycarbonylphenyl)nicotinic acid is unique due to its combination of a nicotinic acid moiety with a methoxycarbonylphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
4-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-7-15-8-12(11)13(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLJPNCJFCABDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692628 |
Source
|
Record name | 4-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200510-14-1 |
Source
|
Record name | 4-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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